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Compound of Interest

Compound Name: 3-Bromo-4-chloronitrobenzene

Cat. No.: B099159 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

3-Bromo-4-chloronitrobenzene. Designed for researchers, scientists, and professionals in

drug development, this document details the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) data. It includes detailed experimental protocols and visual

diagrams to facilitate a thorough understanding of the structural elucidation process.

Molecular Structure and Spectroscopic Overview
3-Bromo-4-chloronitrobenzene (C₆H₃BrClNO₂) is a substituted aromatic compound with a

molecular weight of approximately 236.45 g/mol .[1][2] The presence of nitro, bromo, and

chloro substituents on the benzene ring results in a distinct and predictable pattern in its

various spectra. The lack of symmetry in the molecule means that all three aromatic protons

and all six aromatic carbons are chemically non-equivalent, leading to distinct signals for each

in NMR spectroscopy.

Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 3-Bromo-4-chloronitrobenzene.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 ~ 8.1 - 8.3 Doublet (d)
J(H2-H6) ≈ 2.0 -

2.5 (meta)
1H

H-5 ~ 7.8 - 8.0
Doublet of

Doublets (dd)

J(H5-H6) ≈ 8.5 -

9.0 (ortho), J(H5-

H2) ≈ 0.5 (para)

1H

H-6 ~ 7.6 - 7.8 Doublet (d)
J(H6-H5) ≈ 8.5 -

9.0 (ortho)
1H

Note: Data is predicted based on substituent effects on aromatic rings. Actual values may vary

depending on solvent and instrument frequency. Protons on aromatic rings typically appear

between 6.5 and 8.5 ppm.[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment Chemical Shift (δ, ppm)

C-1 (C-NO₂) ~ 148 - 152

C-2 (C-H) ~ 125 - 129

C-3 (C-Br) ~ 118 - 122

C-4 (C-Cl) ~ 132 - 136

C-5 (C-H) ~ 130 - 134

C-6 (C-H) ~ 128 - 132

Note: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[4]

Table 3: Infrared (IR) Spectroscopy Data
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Frequency Range (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic

1600 - 1585, 1500 - 1400 C=C Stretch Aromatic Ring

1550 - 1475 N-O Asymmetric Stretch Nitro (NO₂)

1360 - 1290 N-O Symmetric Stretch Nitro (NO₂)

1100 - 1000 C-Cl Stretch Aryl Halide

~ 690 - 515 C-Br Stretch Aryl Halide

Table 4: Mass Spectrometry (MS) Data

m/z Value Ion Comments

235, 237, 239 [M]⁺

Molecular ion peak cluster. The

characteristic isotopic pattern

for one Br and one Cl atom (M,

M+2, M+4) is the definitive

feature.

189, 191, 193 [M-NO₂]⁺ Loss of the nitro group.

154, 156 [M-NO₂-Cl]⁺ Subsequent loss of chlorine.

110 [M-Br-NO₂]⁺
Loss of bromine from the [M-

NO₂]⁺ fragment.

75 [C₆H₃]⁺
Benzene ring fragment after

loss of all substituents.

Visualization of Analysis and Structure
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

structural correlations for 3-Bromo-4-chloronitrobenzene.
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Caption: Workflow for Spectroscopic Data Interpretation.
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Caption: Structure and Predicted NMR Shift Correlations.

Detailed Experimental Protocols
The following sections provide standardized protocols for acquiring the spectroscopic data for

3-Bromo-4-chloronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-25 mg of solid 3-Bromo-4-chloronitrobenzene.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean vial.[5] Filter the solution through a pipette with a small glass wool plug

directly into a clean 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition: Place the NMR tube in the spectrometer. Tune and shim the instrument

to optimize magnetic field homogeneity. Acquire the spectrum using standard parameters for

a proton experiment. A sufficient number of scans should be acquired to achieve a good

signal-to-noise ratio.
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¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the carbon

channel.[6] Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer

acquisition time will be necessary compared to the ¹H experiment.[7]

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the

resulting spectrum and calibrate the chemical shift scale using the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and

pick all peaks for both spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount (approx. 5-10 mg) of 3-
Bromo-4-chloronitrobenzene in a few drops of a volatile organic solvent like

dichloromethane or acetone.[8][9]

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate

(e.g., KBr or NaCl).[8] Allow the solvent to evaporate completely, which will leave a thin solid

film of the compound on the plate.[8]

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

Record the background spectrum (air). Then, acquire the sample spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹) is analyzed. Identify and label the wavenumbers of significant

absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample by dissolving approximately 1

mg of 3-Bromo-4-chloronitrobenzene in 1 mL of a volatile organic solvent such as

methanol or acetonitrile.[10] Further dilute this stock solution to a final concentration of

approximately 10-100 µg/mL.[10]

Ionization and Analysis: Introduce the sample into the mass spectrometer. Electron Impact

(EI) is a common ionization technique for this type of molecule, which involves bombarding

the sample with high-energy electrons to form a radical cation (molecular ion).[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.benchchem.com/product/b099159?utm_src=pdf-body
https://www.benchchem.com/product/b099159?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b099159?utm_src=pdf-body
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The generated ions are accelerated and then separated by the mass

analyzer based on their mass-to-charge (m/z) ratio.[11][12] The detector records the relative

abundance of each ion.

Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak

cluster, paying close attention to the isotopic distribution pattern caused by the presence of

bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Identify major fragment ions by calculating the

mass differences from the molecular ion and other fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b099159#spectroscopic-data-interpretation-for-3-
bromo-4-chloronitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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